3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

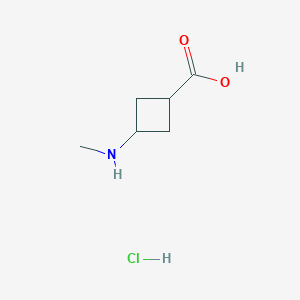

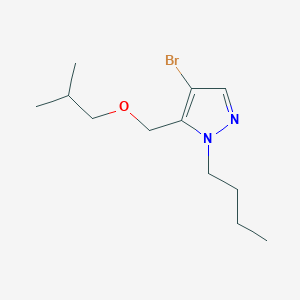

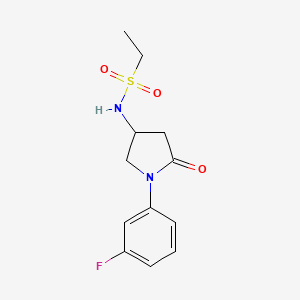

“3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C10H7IN2O2 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Chemical Reactions Analysis

While specific chemical reactions involving “3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid” are not explicitly mentioned in the literature, pyrazole derivatives are known to exhibit a broad range of chemical reactivities .Applications De Recherche Scientifique

Palladium(II) and Platinum(II) Complexes Synthesis

The synthesis and characterization of Palladium(II) and Platinum(II) complexes using pyrazol-1-ylmethyl)benzoic acids as ligands have been explored. These complexes exhibit potential biological cytotoxicity against cancer cell lines, suggesting their application in the development of cancer therapies (McKay et al., 2016).

Supramolecular Polymeric Aggregation

Ionic liquids containing plant-derived benzoate anions exhibit supramolecular polymeric aggregation, impacting organic catalysis in aqueous media. This research highlights the role of such compounds in enhancing the efficiency of catalytic reactions (Javed et al., 2021).

Metal–Organic Frameworks (MOFs) Stability

The development of pyrazolate-bridged metal–organic frameworks with high thermal and chemical stability, including accessible metal cation sites for potential catalytic applications, showcases the versatility of pyrazole-based compounds in constructing advanced materials (Colombo et al., 2011).

Heterocyclic Compound Synthesis

The utility of activated nitriles in synthesizing new heterocyclic compounds, including the use of pyrazolyl-benzoic acids as intermediates, underlines their significance in organic synthesis, offering pathways to diverse biologically active molecules (Fadda et al., 2012).

Luminescent Sensing and Sorption Properties

Lanthanide metal-organic frameworks (Ln-MOFs) constructed with pyrazoyl-carboxyl bifunctional ligands demonstrate luminescent sensing capabilities for environmentally relevant ions and selective capture for CO2, suggesting applications in environmental monitoring and gas separation (Li et al., 2016).

Orientations Futures

The future directions for research on “3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid” and its derivatives could involve further exploration of their synthesis methods, chemical reactivities, and potential biological activities . Given the broad range of biological activities exhibited by pyrazole derivatives , these compounds may hold promise for the development of new drugs.

Propriétés

IUPAC Name |

3-iodo-4-pyrazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUNWFPMFNIHQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2998582.png)

![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)

![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)

![2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2998590.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)

![Diethyl 5-[2-[[4-benzyl-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2998600.png)